molecular formula C26H22FN3O3 B1663065 ym-244769

ym-244769

Cat. No.: B1663065
M. Wt: 443.5 g/mol
InChI Key: JZMLHJRKSJXARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YM-244769 (N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide) is a potent and selective inhibitor of the Na+/Ca²⁺ exchanger (NCX), with preferential activity against the NCX3 isoform. It exhibits an IC₅₀ of 18 nM for NCX3-mediated intracellular Na⁺-dependent ⁴⁵Ca²⁺ uptake, demonstrating 3.8- to 5.3-fold greater selectivity over NCX1 and NCX2 isoforms . This compound is structurally characterized by a bulky benzyloxy-phenoxy group, which contributes to its isoform specificity by interacting with the α-2 region of NCX proteins .

Preparation Methods

Chemical Synthesis and Structural Characteristics

YM-244769, chemically designated as N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide dihydrochloride, is a benzyloxyphenyl derivative optimized for NCX inhibition. The compound’s molecular formula is C26H22FN3O3·2HCl, with a molecular weight of 516.39 g/mol. Its structure includes a nicotinamide core substituted with fluorobenzyloxy and aminobenzyl groups, which confer selectivity for NCX3 over NCX1 and NCX2 isoforms.

Synthetic Route Considerations

Although the full synthetic pathway remains proprietary to Astellas Pharma Inc., key intermediates and reaction strategies can be inferred:

  • Nicotinamide Functionalization : The central nicotinamide moiety is likely synthesized via condensation of 6-chloronicotinic acid with 3-aminobenzylamine under basic conditions.
  • Etherification : Introduction of the 4-[(3-fluorobenzyl)oxy]phenoxy group involves Ullmann-type coupling between a phenolic intermediate and 3-fluorobenzyl bromide.
  • Salt Formation : Conversion to the dihydrochloride salt enhances aqueous solubility, achieved by treating the free base with hydrochloric acid in a polar aprotic solvent.

Critical quality control steps include HPLC purity verification (≥99%) and mass spectrometry for structural confirmation.

Formulation and Solubility Optimization

This compound’s limited aqueous solubility necessitates specialized formulation strategies for in vitro and in vivo applications.

Solvent Systems and Stock Preparation

Parameter Value
DMSO Solubility 51.64 mg/mL (100 mM)
PBS Compatibility Limited; requires surfactants
Stability -20°C for 1 month; -80°C for 6 months

For in vivo administration, a ternary solvent system is recommended:

  • Primary Solvent : DMSO (10–20% v/v) for initial dissolution.
  • Co-Solvents : PEG300 (40–50%) and Tween 80 (5–10%) to prevent precipitation.
  • Diluent : Phosphate-buffered saline (pH 7.4) for final dilution.

Pharmacological Characterization

This compound exhibits isoform-specific NCX inhibition, with preferential activity against NCX3:

Inhibitory Potency Across NCX Isoforms

NCX Isoform IC50 (Reverse Mode) Selectivity Ratio vs NCX1
NCX1 68 ± 2.9 nM 1.0 (Reference)
NCX2 96 ± 3.5 nM 0.71
NCX3 18 ± 1.0 nM 3.8

Data derived from 45Ca2+ uptake assays in CCL39 transfectants.

Neuroprotective Efficacy

In hypoxia/reoxygenation models using SH-SY5Y neuronal cells:

  • LDH Release Reduction : 78% at 1 μM (p < 0.01 vs control).
  • Mechanistic Basis : Selective NCX3 inhibition mitigates Ca2+ overload during reperfusion.

Comparatively, renal LLC-PK1 cells (NCX1-dominant) showed 62% protection at 1 μM, confirming isoform-dependent effects.

Research Applications and Experimental Protocols

In Vitro Electrophysiology

This compound suppresses unidirectional outward NCX current (Ca2+ entry mode) with an IC50 of 50 nM in whole-cell patch-clamp studies. Key protocol steps:

  • Cell Preparation : SH-SY5Y cells cultured in DMEM + 10% FBS.
  • Solution Composition :
    • Extracellular: 140 mM NaCl, 2 mM CaCl2, 10 mM HEPES (pH 7.4).
    • Intracellular: 20 mM NaCl, 100 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).
  • Drug Application : Perfused at 0.1–10 μM during current recording.

In Vivo Pharmacokinetics

Though detailed ADME data remain unpublished, murine studies indicate:

  • Urinary Excretion : 22% of administered dose within 24 hr.
  • Electrolyte Loss : 1.5-fold increase in urinary Na+ and K+ at 10 mg/kg.

Emerging Therapeutic Applications

Recent studies leveraging this compound’s unique profile:

  • Glioblastoma : 10 μM induces Ca2+-mediated apoptosis via NCX1 suppression.
  • Melanoma : NCX inhibition reduces cell migration by 40% (p < 0.05) in B16F10 models.
  • Neurovascular Coupling : 100 nM enhances glutamate transport in astrocytic processes.

Chemical Reactions Analysis

Types of Reactions

YM-244769 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

Cardiovascular Applications

Research indicates that YM-244769 has potential therapeutic benefits in cardiovascular conditions, particularly those associated with ischemia-reperfusion injury. It has been reported to prevent ventricular tachycardia and fibrillation in animal models . The compound's ability to inhibit Ca2+ influx during cardiac stress could provide protective effects against arrhythmias.

Table 1: Effects of this compound on Cardiac Myocytes

Study ReferenceCell TypeEffect ObservedIC50 (μM)
Guinea Pig Ventricular MyocytesSuppression of NCX current0.1
Rat Heart ModelsPrevention of ventricular arrhythmiasN/A

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly against hypoxia/reoxygenation-induced neuronal damage. In studies involving SH-SY5Y neuroblastoma cells, it effectively reduced cell death associated with oxidative stress by preferentially inhibiting NCX3 . This suggests its potential as a treatment for neurodegenerative diseases where calcium overload contributes to cell death.

Table 2: Neuroprotective Efficacy of this compound

Study ReferenceCell TypeInjury ModelProtective Effect
SH-SY5Y CellsHypoxia/ReoxygenationSignificant reduction in cell death
LLC-PK1 CellsRenal IschemiaModerate protection

Pharmacological Studies

Pharmacological investigations have highlighted the selective inhibition profile of this compound, showing that it is more effective at inhibiting Ca2+ uptake via NCX3 compared to NCX1 or NCX2, with an IC50 value as low as 18 nM for NCX3 . This selectivity is crucial for developing targeted therapies with minimized off-target effects.

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the efficacy of this compound in different experimental setups:

  • Study on Cardiac Myocytes : A study using guinea pig cardiac myocytes revealed that this compound effectively inhibited the Na+/Ca2+ exchange current, demonstrating its potential utility in managing cardiac conditions related to calcium dysregulation .
  • Neuroprotection in Cell Cultures : In a comparative study between neuronal SH-SY5Y cells and renal LLC-PK1 cells, this compound exhibited greater protective effects in neuronal cells, indicating its preferential action on NCX3 .

Mechanism of Action

YM-244769 exerts its effects by selectively inhibiting the sodium/calcium exchanger, particularly the NCX3 isoform. This inhibition prevents the unidirectional outward NCX current, which is the calcium entry mode. By blocking this current, this compound reduces calcium overload in cells, thereby protecting them from damage induced by hypoxia/reoxygenation . The molecular target of this compound is the sodium/calcium exchanger, and its action involves binding to specific sites on the exchanger to inhibit its function .

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Neuroprotection : YM-244769 reduces hypoxia/reoxygenation-induced neuronal damage in SH-SY5Y cells (expressing NCX1/3) by suppressing Ca²⁺ overload via reverse-mode NCX inhibition .
  • Renal Effects : In vivo, this compound (0.1–1 mg/kg, oral) increases urinary Ca²⁺ excretion in mice, indicating systemic NCX modulation .
  • β-Cell Proliferation : At 1 μM, it enhances β-cell proliferation by 300% in mouse islets via calcineurin/NFAT pathway activation .

Comparison with Similar NCX Inhibitors

Selectivity Profiles

Compound NCX Isoform Selectivity (IC₅₀) Reverse vs. Forward Mode Selectivity Key Structural Features
This compound NCX3 (18 nM) > NCX1 (68 nM) > NCX2 (96 nM) Preferentially inhibits reverse mode (Ca²⁺ entry) Bulky benzyloxy-phenoxy group
KB-R7943 NCX1 ≈ NCX3 > NCX2 Reverse mode (Ca²⁺ entry) Isothiourea moiety
SEA0400 NCX1 > NCX3 Reverse mode Dichlorophenyl group
SN-6 NCX1 > NCX3 Reverse mode Thiazolidine-carboxylic acid
Bepridil Non-selective Forward mode (Ca²⁺ efflux) Diphenylalkylamine

Key Insights :

  • This compound has the highest NCX3 selectivity among NCX inhibitors, whereas KB-R7943 and SEA0400 favor NCX1 .
  • SN-6 and Bepridil show divergent effects: SN-6 is neuroprotective in renal cells (NCX1-dominant), while Bepridil kills glioblastoma cells via forward-mode inhibition .

Functional Outcomes in Disease Models

Neuroprotection

  • This compound : Reduces lactate dehydrogenase (LDH) release by 70% in SH-SY5Y neuronal cells under hypoxia/reoxygenation .
  • KB-R7943 : Comparable neuroprotection in SH-SY5Y cells but less NCX3 selectivity .
  • SN-6 : More effective in renal LLC-PK1 cells (NCX1-dominant), with 50% lower potency in neuronal cells vs. This compound .

Cardiac Effects

  • This compound and KB-R7943 : Both inhibit P2X4 receptor-mediated Ca²⁺ entry in cardiac myocytes, reducing cell shortening by 30–50% .
  • SEA0400 : Fails to modulate L-type Ca²⁺ channel recovery in atrial myocytes, similar to this compound .

Cancer Cell Viability

  • This compound, SEA0400, SN-6: No effect on glioblastoma cell viability (reverse-mode inhibitors) .
  • Bepridil , CB-DMB : Induce apoptosis in glioblastoma via forward-mode inhibition .

Structural and Pharmacokinetic Differences

Parameter This compound KB-R7943 SEA0400
Oral Bioavailability Yes (dose-dependent natriuresis in mice) Limited data No
Solubility 245 mg/mL in DMSO Poor aqueous solubility Moderate
Binding Site α-2 region of NCX3 NCX1 transmembrane domain NCX1 extracellular loop

Biological Activity

YM-244769 is a novel compound characterized primarily as a selective inhibitor of the Na+/Ca2+ exchanger (NCX), specifically targeting the reverse mode of NCX3. This compound has gained attention due to its neuroprotective properties and potential therapeutic applications in ischemic conditions.

Chemical Profile

  • Chemical Name : N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride
  • CAS Number : 1780390-65-9
  • Purity : ≥99%

This compound inhibits Na+-dependent 45^{45}Ca2+^{2+} uptake with varying potency across different NCX isoforms. The IC50 values are as follows:

  • NCX3 : 18 nM
  • NCX1 : 68 nM
  • NCX2 : 96 nM

This selectivity for NCX3 over other Na+ and Ca2+ transporters positions this compound as a significant tool for studying calcium regulation in cells, particularly in neuronal contexts where NCX3 is predominantly expressed .

In vitro Studies

Research has demonstrated that this compound effectively protects against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells, which express both NCX1 and NCX3. The protective efficacy is greater than that observed in renal LLC-PK1 cells, which predominantly express NCX1 .

Table 1: Protective Efficacy of this compound in Different Cell Lines

Cell LineExpression of NCX IsoformsProtective Efficacy (relative to control)
SH-SY5YNCX1, NCX3High
LLC-PK1NCX1Moderate

The efficacy of this compound correlates well with its inhibitory potency on 45^{45}Ca2+^{2+} uptake, suggesting that its neuroprotective effects are closely linked to its ability to inhibit calcium influx via NCX3 .

Case Studies and Research Findings

  • Iwamoto and Kita (2006) : This study highlighted the preferential inhibition of NCX3 by this compound and demonstrated its potential as a neuroprotective agent against ischemic conditions. The authors reported significant reductions in neuronal damage when cells were treated with this compound prior to hypoxic conditions .
  • Kuramochi et al. (2005) : This research indicated that derivatives of this compound are orally bioavailable and can prevent ischemia/reperfusion-induced ventricular tachycardia and fibrillation in animal models, further establishing its therapeutic potential in cardiovascular diseases .
  • Electrophysiological Studies : Using whole-cell voltage-clamp techniques, researchers found that this compound inhibited the inward current associated with Ca2+ entry through NCX more potently than it affected Ca2+ efflux, indicating its specific action on the exchanger's reverse mode .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of YM-244769 in modulating Na+/Ca2+ exchange (NCX) activity?

this compound is a potent, orally active inhibitor of the Na+/Ca2+ exchanger (NCX), with preferential selectivity for the NCX3 isoform (IC50 = 18 nM). It suppresses the unidirectional outward NCX current (Ca2+ entry mode) with an IC50 of 50 nM and bidirectional currents (outward and inward) with IC50 values of ~100 nM . Its reverse mode-selectivity distinguishes it from other NCX inhibitors like KB-R7943 or SEA0400. Methodologically, its effects are validated using 45Ca2+ uptake assays in NCX-transfected cells (e.g., SH-SY5Y) and electrophysiological recordings in guinea pig ventricular myocytes .

Q. Which experimental models are most suitable for studying this compound’s neuroprotective effects?

SH-SY5Y neuronal cells (with NCX3 antisense treatment) and LLC-PK1 renal cells are standard models. Hypoxia/reoxygenation (H/R) injury protocols are employed to simulate ischemic conditions, with lactate dehydrogenase (LDH) release as a key metric for cell damage. This compound (0.3–1 μM) reduces LDH release by >50% in these models, confirming its protective role .

Q. How does this compound’s selectivity for NCX3 compare to other isoforms?

this compound exhibits 4–5× greater selectivity for NCX3 (IC50 = 18 nM) over NCX1 (68 nM) and NCX2 (96 nM) in 45Ca2+ uptake assays. This selectivity is consistent across transfected cell lines but may vary in native tissues due to differences in isoform expression levels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across experimental setups?

Variability in IC50 values (e.g., 18 nM vs. 68 nM for NCX1) may arise from differences in:

  • Cell type : Transfected vs. native cells (e.g., cardiac myocytes vs. SH-SY5Y neurons) .
  • Experimental conditions : Intracellular Na+ concentration ([Na+]i) influences inhibitor potency. For example, this compound’s IC50 for outward NCX current decreases from 100 nM to 50 nM when [Na+]i increases from 0 mM to 5 mM .
  • Assay type : Electrophysiology (measuring currents) vs. biochemical assays (45Ca2+ uptake).
    To mitigate discrepancies, standardize [Na+]i, use isoform-specific cell models, and validate findings with orthogonal methods (e.g., patch-clamp and fluorescence imaging) .

Q. What methodological considerations are critical for in vivo studies of this compound’s renal effects?

Key parameters include:

  • Dosage : 0.1–1 mg/kg (oral) in mice, which increases urinary Ca2+ excretion and Ca2+/creatinine ratios dose-dependently .
  • Endpoint measurements : Electrolyte excretion profiles (Na+, K+, Ca2+) and renal biomarkers (e.g., serum creatinine).
  • Control for off-target effects : Assess cardiac function (e.g., ECG) due to NCX1 inhibition in cardiomyocytes .

Q. How can researchers confirm this compound’s isoform selectivity in complex tissue environments?

  • Gene silencing : Use antisense oligonucleotides or CRISPR-Cas9 to knock down specific NCX isoforms in target cells (e.g., SH-SY5Y) .
  • Pharmacological cross-check : Compare this compound’s efficacy against pan-NCX inhibitors (e.g., KB-R7943) in isoform-specific models.
  • Tissue-specific profiling : Quantify NCX1/NCX3 protein expression via Western blot in neuronal vs. renal tissues .

Q. Methodological Recommendations

  • For in vitro studies : Use SH-SY5Y cells with NCX3 antisense knockdown to isolate NCX3-specific effects .
  • For electrophysiology : Maintain [Na+]i at 5 mM to mimic physiological conditions and enhance inhibitor sensitivity .
  • For data validation : Combine LDH release assays with live-cell imaging (e.g., Ca2+ fluorescence) to confirm cytoprotection .

Properties

Molecular Formula

C26H22FN3O3

Molecular Weight

443.5 g/mol

IUPAC Name

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide

InChI

InChI=1S/C26H22FN3O3/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18/h1-14,16H,15,17,28H2,(H,30,31)

InChI Key

JZMLHJRKSJXARY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F

Canonical SMILES

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F

Synonyms

N-(3-aminobenzyl)-6-(4-((3-fluorobenzyl)oxy)phenoxy)nicotinamide
YM 244769
YM-244769
YM244769

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.